molecular formula C6H11N3O2S2 B1382950 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide CAS No. 1803588-32-0

2-(Dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide

Cat. No. B1382950
CAS RN: 1803588-32-0
M. Wt: 221.3 g/mol
InChI Key: UOHKASWXMYLFDY-UHFFFAOYSA-N
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Description

The compound is a thiazole derivative. Thiazoles are aromatic sulfur-nitrogen compounds that are found in many industrially relevant compounds, including certain dyes and polymers . The dimethylamino group suggests the compound may have some basic properties, while the sulfonamide group is a common feature in many drugs and could suggest potential bioactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely feature aromaticity in the thiazole ring, with the sulfonamide, methyl, and dimethylamino groups contributing to the overall polarity of the molecule .


Chemical Reactions Analysis

Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions . The presence of the dimethylamino group could make the compound a target for quaternization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the dimethylamino group could confer basicity, while the sulfonamide group could engage in hydrogen bonding .

Scientific Research Applications

Carbonic Anhydrase Inhibition

2-(Dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide has been studied for its interaction with various isoforms of mammalian carbonic anhydrase, showing potent inhibition for certain isoforms such as CA IV, VII, IX, XII, and XIII. This characteristic makes it a significant candidate for research areas requiring selective inhibition of these isoforms. The compound's interaction with carbonic anhydrase II has been particularly highlighted through crystallographic studies, revealing distinct interactions compared to structurally related derivatives (Temperini et al., 2008).

Anticancer Potential

Another avenue of research involves the compound's cytotoxic effects against cancer cell lines. Specifically, studies have indicated its efficacy in inhibiting the growth of human breast cancer cell lines, particularly the MCF-7 line. This suggests the compound's potential utility in anticancer research, especially in targeting carbonic anhydrase isoforms that are associated with tumor growth and metastasis (Gawad et al., 2016).

Drug Metabolism Studies

The compound's role extends into drug metabolism research as well. For instance, its derivatives have been employed in the study of mammalian metabolites of certain drugs, utilizing microbial-based systems to produce sufficient quantities for structural characterization. This application underscores the compound's relevance in understanding drug metabolism pathways and the impact of metabolic products on efficacy and toxicity (Zmijewski et al., 2006).

Enzyme Activity Studies

The compound also finds utility in studies focused on enzyme activities beyond carbonic anhydrase. For example, its derivatives have been explored for their inhibitory effects on other enzymes, contributing to a broader understanding of enzymatic functions and their modulation by synthetic compounds. This area of research holds promise for developing novel therapeutic agents targeting specific enzymatic pathways (Arslan, 2001).

Future Directions

Thiazoles and sulfonamides are both areas of active research, with potential applications in medicinal chemistry and materials science . The development of new synthetic methods and the exploration of their biological activity are possible future directions .

properties

IUPAC Name

2-(dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2S2/c1-4-5(13(7,10)11)12-6(8-4)9(2)3/h1-3H3,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHKASWXMYLFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(C)C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide
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2-(Dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide
Reactant of Route 6
2-(Dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide

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